N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
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Overview
Description
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is a compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring . The reaction conditions often include the use of catalysts such as acids or bases, and the process may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of benzoxazole derivatives, including this compound, involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: Common in aromatic compounds, substitution reactions can introduce different substituents on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogenated or nitro groups .
Scientific Research Applications
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in scientific research.
Comparison with Similar Compounds
- N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
- 2-(3,5-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
Comparison: N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide stands out due to its unique combination of the benzoxazole ring and phenylacetamide moiety. This structure imparts specific biological activities that may not be present in other similar compounds. For example, the presence of the phenylacetamide group enhances its anticancer properties compared to other benzoxazole derivatives .
Properties
IUPAC Name |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-7-12-20-19(13-15)24-22(26-20)17-8-10-18(11-9-17)23-21(25)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZRZPFNPPACDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973929 |
Source
|
Record name | N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5837-12-7 |
Source
|
Record name | N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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